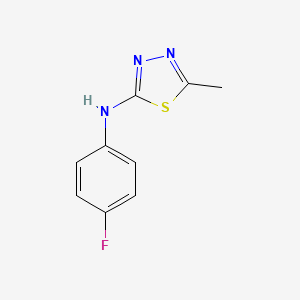

N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c1-6-12-13-9(14-6)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXRAPSCFCDLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the 2-Amino Group

The exocyclic amine undergoes nucleophilic substitution with electrophilic reagents. For example:

Reaction with Chloroacetyl Chloride

-

Product : 2-Chloro-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide

-

Mechanism : Base-assisted deprotonation of the amine, followed by nucleophilic attack on chloroacetyl chloride (Fig. 1a).

Reaction with Substituted Piperazines

Oxidation Reactions

The sulfur atom in the thiadiazole ring is susceptible to oxidation:

Oxidation to Sulfoxides/Sulfones

-

Reagents : , -CPBA, or

-

Conditions : Room temperature to 60°C, polar aprotic solvents (e.g., DCM, THF)

-

Products : Sulfoxide (R-SO) or sulfone (R-SO) derivatives

Alkylation and Acylation

The amine group reacts with alkyl halides and acyl chlorides:

Alkylation

-

Reagents : Methyl iodide, benzyl bromide

-

Conditions : or , DMF, 50–80°C

-

Product : N-Alkylated derivatives (e.g., N-methyl or N-benzyl)

Acylation

-

Reagents : Acetyl chloride, benzoyl chloride

-

Conditions : Pyridine, room temperature

-

Product : N-Acylated thiadiazoles

Condensation Reactions

The amine participates in Schiff base formation:

Reaction with Aldehydes

-

Product : N-Benzylidene derivatives (e.g., 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine )

-

Crystallography : Dihedral angles between thiadiazole and aryl rings range from 6.8° to 88.4°, influencing conjugation

Reductive Cleavage

The thiadiazole ring can be reductively opened:

Reagents : ,

-

Conditions : Dry THF, 0°C to reflux

-

Product : Thiol derivatives (e.g., 4-fluorophenylthiols)

Coupling Reactions

Suzuki-Miyaura Coupling (for halogenated analogs)

-

Reagents : Arylboronic acids, ,

-

Conditions : DME/HO, 80–100°C

-

Application : Synthesis of biaryl-thiadiazole hybrids

Mechanistic Insights

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophilic carbons (e.g., in chloroacetyl chloride), facilitated by base-mediated deprotonation .

-

Oxidation : Sulfur’s lone pairs react with peroxides, forming sulfoxides via radical intermediates.

-

Schiff Base Formation : Imine linkage forms through dehydration of the amine-aldehyde adduct .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives, including N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Effective against this common pathogen.

- Escherichia coli : Shows promising results in inhibiting growth.

The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

Research has indicated that thiadiazole derivatives can also exhibit cytotoxic effects against various cancer cell lines. The compound has been tested for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

DNA Binding Studies

Studies utilizing fluorescence spectroscopy have shown that this compound can bind to DNA effectively. This property could be leveraged in the development of new anticancer drugs that target DNA directly .

Applications in Agriculture

The compound's biological activity extends beyond medicinal applications; it has potential uses as a pesticide or herbicide due to its ability to inhibit certain plant pathogens. Research into the efficacy of thiadiazoles in agricultural settings suggests they may help manage diseases caused by fungi and bacteria in crops .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Electronic Effects

The biological and physicochemical properties of thiadiazole derivatives are highly sensitive to substituent variations. Key analogs and their distinguishing features are summarized below:

| Compound Name | Substituents (Thiadiazole Positions) | Key Structural Differences |

|---|---|---|

| N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine | 5-CH₃, 2-NH-(4-F-C₆H₄) | Reference compound |

| N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine | 5-CH₃, 2-NH-(3-F-C₆H₄) | Fluorine at meta position on phenyl |

| (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | 5-(4-CH₃-C₆H₄), 2-N=CH-(4-Cl-C₆H₄) | Chlorine substituent; Schiff base formation |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | 5-(4-F-C₆H₄), 2-NH₂ | No methyl group on thiadiazole |

| 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine | 5-(4-CH₃-C₆H₄), 2-NH-(allyl) | Allyl amine substituent |

Key Observations :

- Methyl Group Impact: The 5-methyl group in the reference compound increases steric bulk, which may reduce metabolic degradation compared to non-methylated analogs like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine .

Anticancer Activity

- Reference Compound : Derivatives of this compound demonstrated selective cytotoxicity against breast cancer (MCF7) with IC₅₀ values as low as 1.28 µg/mL .

- Schiff Base Analogs : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine showed moderate activity against cervical (HeLa) and liver (Hep-G2) cancer cells, but lower selectivity compared to the fluorophenyl-methyl derivative .

- Glycosylated Derivatives : N-Glycosides of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine exhibited enhanced solubility and improved anticancer efficacy, highlighting the role of glycosylation in pharmacokinetics .

Antimicrobial and Antimalarial Activity

- The reference compound’s fluorophenyl group contributes to potent antimalarial activity against Plasmodium falciparum, with fast-killing properties attributed to its ability to disrupt parasite membrane integrity .

- Chlorinated analogs (e.g., 4-chloro benzylidene derivatives) displayed superior fungicidal activity compared to fluorine-substituted compounds, likely due to increased electrophilicity .

Physicochemical and Adsorption Properties

- Lipophilicity: The 4-fluorophenyl group increases logP values compared to non-halogenated analogs, enhancing blood-brain barrier penetration .

- Adsorption Applications: Graphene oxide functionalized with 5-methyl-1,3,4-thiadiazol-2-amine exhibits high adsorption capacity for metal ions (e.g., Ga³⁺, 221.56 mg/g) due to nitrogen-rich coordination sites, outperforming non-functionalized materials .

Biological Activity

N-(4-Fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, characterization, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical reactions typical for thiadiazole derivatives. The compound can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 4-fluoroaniline under acidic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate that the compound exhibits stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound demonstrates cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.8 |

| HepG2 (Liver Cancer) | 18.5 |

The structure–activity relationship (SAR) studies suggest that the presence of the fluorine atom enhances the anticancer activity by increasing lipophilicity and altering electronic properties . Furthermore, mechanisms of action include apoptosis induction and cell cycle arrest at the G1 phase .

Case Studies

- Antibacterial Efficacy : A study conducted by Chinnagiri et al. synthesized various thiadiazole derivatives and evaluated their antibacterial efficacy. This compound was among those showing promising results against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : In a separate investigation focusing on anticancer properties, researchers found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

Q & A

Basic: What synthetic routes are used to prepare N-(4-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine, and how is its structure confirmed?

Answer:

The synthesis typically involves two stages: (1) formation of the 5-methyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide with acetic acid under acidic conditions (HCl), and (2) introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions . Characterization employs:

- IR spectroscopy : NH stretching (~3250 cm⁻¹), C-S-C vibrations (~613 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .

- NMR : Distinct signals for the aromatic protons (δ ~7.2–8.5 ppm) and amine protons (δ ~7.3 ppm in DMSO-d₆) .

- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₉H₈FN₃S; calc. 209.04 g/mol) .

Basic: What biological activities have been reported for this compound?

Answer:

Reported activities include:

- Antimicrobial : Tested against E. coli, B. subtilis, and S. aureus via disc diffusion assays, with MIC values compared to standard drugs .

- Anticancer : Schiff base derivatives (e.g., with aromatic aldehydes) show selective activity against breast cancer (MCF7) cells in MTT assays .

- Mechanistic insights : Thiadiazole derivatives often target enzymes (e.g., kinases) or disrupt DNA synthesis, though specific targets require validation .

Advanced: How can computational methods like DFT or molecular docking explain its bioactivity?

Answer:

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, fluorophenyl groups enhance electron-withdrawing effects, stabilizing charge transfer in enzyme interactions .

- Molecular docking : Simulate binding to targets (e.g., EGFR or DHFR) using software like AutoDock. Docking scores correlate with experimental IC₅₀ values, guiding SAR optimization .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) in crystal structures to explain packing efficiency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Assay conditions : Variations in cell lines, bacterial strains, or incubation times (e.g., MCF7 vs. HeLa sensitivity) .

- Compound purity : Verify via HPLC (≥95% purity) and elemental analysis .

- Structural confirmation : Use single-crystal X-ray diffraction (SHELX-refined) to rule out polymorphic or stereochemical differences .

- Dosage : Compare molar concentrations rather than mass-based metrics.

Advanced: What strategies enhance the activity of derivatives through structure-activity relationship (SAR) studies?

Answer:

Key modifications include:

- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring improves antimicrobial potency by increasing electrophilicity .

- Hybridization : Schiff base formation (e.g., with benzaldehyde derivatives) enhances anticancer activity by enabling dual-target inhibition .

- Bioisosteric replacement : Replacing sulfur with selenium in the thiadiazole ring modulates toxicity profiles .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ ~6.8–8.5 ppm) and carbons (δ ~110–160 ppm) .

- IR : Confirm NH (3120–3250 cm⁻¹) and C=N (1580–1620 cm⁻¹) groups .

- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) for conjugation analysis .

Advanced: How is X-ray crystallography applied to analyze this compound?

Answer:

- Data collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 120 K .

- Structure refinement : SHELXL refines atomic coordinates, while WinGX visualizes anisotropic displacement ellipsoids and hydrogen bonding .

- Validation : Check R-factors (e.g., R < 0.08) and verify geometry with PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.